molecular formula C11H23BClNO2 B567635 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride CAS No. 1218790-99-8

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride

Cat. No.: B567635
CAS No.: 1218790-99-8
M. Wt: 247.57
InChI Key: DJEBJGUAIJWKGA-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride is a useful research compound. Its molecular formula is C11H23BClNO2 and its molecular weight is 247.57. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds of this class are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .

Mode of Action

The compound is used as a reagent in organic synthesis. It is involved in borylation reactions, where it interacts with other molecules to introduce a boron atom . This is a key step in many synthetic pathways, enabling the formation of complex structures from simpler precursors.

Biochemical Pathways

The compound plays a crucial role in the Suzuki-Miyaura cross-coupling reaction, a type of chemical reaction where a carbon-carbon bond is formed between two molecules . This reaction is widely used in organic chemistry to create a variety of complex molecules, including pharmaceuticals and polymers.

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of complex organic molecules from simpler precursors.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base . The reaction may also be sensitive to the presence of water or oxygen. Therefore, it’s often carried out under inert conditions .

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22BNO2.ClH/c1-10(2)11(3,4)15-12(14-10)9-5-7-13-8-6-9;/h9,13H,5-8H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEBJGUAIJWKGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681921
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-99-8
Record name Piperidine, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218790-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride
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